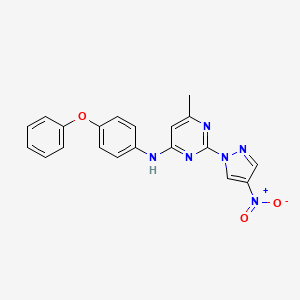

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine-based kinase inhibitor that has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Applications De Recherche Scientifique

Synthesis and Characterization

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine and its derivatives have been explored for their synthesis, characterization, and potential applications in various scientific research fields. The compound's synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to a series of pyrazole and pyrimidin-2-amine derivatives. These compounds have been identified and characterized using a range of techniques including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The crystallographic analysis provides insight into the molecular structure and interaction potentials, laying the groundwork for further biological activity studies (Titi et al., 2020).

Antitumor and Antimicrobial Activities

One of the primary applications of this compound is in the development of antitumor and antimicrobial agents. The structural features of these derivatives, including the presence of the nitro group and the pyrazolyl and pyrimidinyl rings, contribute significantly to their biological activities. Research has shown that these compounds exhibit promising antitumor, antifungal, and antibacterial activities. The identification of pharmacophore sites within these molecules has been crucial in understanding their mechanism of action against breast cancer cells and various microbes (Titi et al., 2020).

Antioxidant Activity

Additionally, the compound and its derivatives have been investigated for their antioxidant activities. The presence of electron-donating and withdrawing substituents on the molecular framework influences their capacity to scavenge free radicals. Studies have shown that certain derivatives demonstrate significant radical scavenging activities, highlighting their potential as antioxidant agents (Kotaiah et al., 2012).

Propriétés

IUPAC Name |

6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O3/c1-14-11-19(24-20(22-14)25-13-16(12-21-25)26(27)28)23-15-7-9-18(10-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBHQPSYOUOVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)

![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)